molecular formula C17H19F3N4O2 B2874910 N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956744-38-0

N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2874910
CAS No.: 956744-38-0
M. Wt: 368.36
InChI Key: MVDVLWVPIWYDMR-UHFFFAOYSA-N
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Description

“N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains several functional groups including a benzylamino group, a trifluoromethyl group, and a carboxamide group attached to a pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrazole ring, a benzylamino group, a trifluoromethyl group, and a carboxamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzylamino group could participate in reactions involving the nitrogen atom, the trifluoromethyl group could undergo reactions involving the carbon-fluorine bonds, and the carboxamide group could participate in reactions involving the carbonyl group or the nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Reactions

A study by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) highlights the functionalization reactions of related pyrazole compounds. They focused on converting 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and exploring the reaction mechanisms theoretically, which provides insight into the chemical behavior and potential applications of similar compounds in synthesis and chemical studies (Yıldırım, Kandemirli, & Demir, 2005).

Antitumor Agents

Research by Masao Yoshida et al. (2005) on benzothiazole derivatives, including compounds structurally related to N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, demonstrated potent antitumor activity. This suggests the potential for compounds with the specified structure to be explored for their antitumor properties (Yoshida et al., 2005).

Antibacterial Agents

A study by M. Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating that compounds with similar structures to the specified chemical could have significant applications in developing new antibacterial agents (Palkar et al., 2017).

Herbicidal Activity

The work by R. Ohno et al. (2004) on pyrazole-4-carboxamide derivatives uncovered that certain modifications, particularly with a trifluoromethyl group, could enhance the compounds' herbicidal activity against various weeds. This suggests the agricultural applications of such compounds in controlling weed populations (Ohno et al., 2004).

Nematocidal Evaluation

A study focused on the synthesis and in vivo evaluation of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives for nematocidal activity. Wen Zhao et al. (2017) found that while these compounds had weak fungicidal activity, some exhibited significant nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. This opens avenues for research into pest control in agriculture (Zhao et al., 2017).

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to better understand its properties, development of synthesis methods, or exploration of its uses in areas such as medicine or materials science .

Properties

IUPAC Name

N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-24-11-13(15(23-24)17(18,19)20)16(26)21-9-5-8-14(25)22-10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDVLWVPIWYDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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